molecular formula C20H14O2 B8113375 3,3'-Dihydroxy binaphthalene

3,3'-Dihydroxy binaphthalene

Cat. No.: B8113375
M. Wt: 286.3 g/mol
InChI Key: CKBLTMGPJAACEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3'-Dihydroxy Binaphthalene is a chiral, atropisomeric compound that serves as a valuable precursor and core structure in advanced chemical research. Its primary research value lies in its potential for developing novel chiral ligands and catalysts for asymmetric synthesis. Similar binaphthyl structures are frequently bridged with functional groups to create well-defined chiral environments that are crucial for homogeneous catalysis, enabling the formation of enantiomerically enriched compounds . Researchers utilize this scaffold to fine-tune steric and electronic interactions around a catalytic metal center, which can significantly influence the activation energy and stereochemical outcome of reactions . Furthermore, binaphthyl derivatives are key intermediates in the synthesis of larger polycyclic aromatic hydrocarbons (PAHs), such as perylene and terrylene, through Lewis acid-mediated cyclodehydrogenation reactions . The 3,3'-dihydroxy functionality provides a specific handle for further chemical modification, allowing for the creation of diverse ligand libraries intended for screening in various catalytic transformations, including but not limited to, C-C bond formation and transfer hydrogenation. This product is intended for research purposes and is strictly labeled as "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

4-(3-hydroxynaphthalen-1-yl)naphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O2/c21-15-9-13-5-1-3-7-17(13)19(11-15)20-12-16(22)10-14-6-2-4-8-18(14)20/h1-12,21-22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKBLTMGPJAACEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2C3=CC(=CC4=CC=CC=C43)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-dihydroxy binaphthalene typically involves the oxidative coupling of 2-naphthol derivatives. One common method is the oxidative coupling polymerization using copper(II) chloride and (-)-sparteine in methanol at room temperature . This method allows for the enantiomer-selective polymerization of the compound.

Industrial Production Methods: Industrial production of 3,3’-dihydroxy binaphthalene often involves multi-step synthetic routes starting from commercially available naphthol derivatives. The process may include halogenation, coupling reactions, and subsequent purification steps to obtain the desired product with high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 3,3’-Dihydroxy binaphthalene undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.

Major Products:

Scientific Research Applications

3,3’-Dihydroxy binaphthalene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3’-dihydroxy binaphthalene involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with electrophiles, while the aromatic rings can participate in π-π stacking interactions. These interactions play a crucial role in its catalytic and biological activities .

Comparison with Similar Compounds

Key Observations :

  • Steric Effects: 3,3′-substituted binaphthalenes exhibit bulkier environments than 2,2′-BINOL, influencing their coordination geometry in metal complexes .
  • Electronic Effects: The 3,3′-dihydroxy motif enhances electron density at the naphthalene core compared to quinone-containing derivatives like 3,3´-Bilawsone .

Efficiency Comparison :

  • 3,3′-Functionalization typically requires more steps than 2,2′-BINOL derivatives due to challenges in regioselective substitution .

Physicochemical Properties

Property 3,3′-Dihydroxy Binaphthalene Derivative 2,2′-BINOL Derivative 3,3´-Bilawsone
Density (g/cm³) 1.4 ± 0.1 (dicarbaldehyde derivative) ~1.3 (BINOL) 1.691 ± 0.06
Melting Point (°C) 285 (dicarbaldehyde) 205–210 (BINOL) 272–275
Solvatochromism Not reported Positive solvatochromism N/A
pKa ~4.18 (quinone derivative) ~9.5 (BINOL) 4.18 ± 0.10

Insights :

  • The 3,3′-dicarbaldehyde derivative exhibits higher thermal stability (m.p. 285°C) than BINOL, likely due to intramolecular hydrogen bonding .
  • 3,3´-Bilawsone’s low pKa (4.18) reflects its quinone acidity, contrasting with the phenolic -OH groups in BINOL .

Bioactivity

  • 3,3′-Dihydroxy Derivatives: Limited direct data, but structurally similar 3,4-dihydroxyaryl compounds show potent antimicrobial activity (e.g., IC₅₀ = 0.8 μg/mL for NO inhibition) .

Catalytic Performance

  • Chiral Recognition: 3,3′-Dimethyl-BINOL derivatives demonstrate enhanced enantioselectivity in asymmetric alkylation compared to unsubstituted BINOL .
  • Fluorescence Sensing: 3,3′-Dicarbaldehyde derivatives serve as colorimetric sensors for amino acids, leveraging aldehyde-amine interactions .

Q & A

Q. Methodology :

  • Synthesis : Use Ullmann coupling or oxidative dimerization of naphthol derivatives with chiral auxiliaries. For example, asymmetric catalysis with (R)- or (S)-BINOL-based ligands can induce enantioselectivity .
  • Validation :
    • HPLC/Chiral Columns : Separate enantiomers using chiral stationary phases (e.g., Chiralpak IA) to determine enantiomeric excess (ee) .
    • Circular Dichroism (CD) : Confirm absolute configuration by matching CD spectra to known standards .
    • X-ray Crystallography : Resolve crystal structures to verify stereochemistry .

What strategies resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for 3,3'-dihydroxy binaphthalene derivatives with bulky substituents?

Q. Methodology :

  • Dynamic NMR Analysis : Perform variable-temperature NMR to detect hindered rotation of substituents, which causes peak broadening or splitting at low temperatures .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian) to simulate NMR spectra and correlate with experimental data, identifying conformational equilibria .
  • Crystallographic Validation : Compare experimental NMR data with X-ray-derived torsion angles to confirm substituent orientation .

How does the electronic and steric nature of 3,3'-substituents influence catalytic performance in asymmetric reactions?

Q. Advanced Design :

  • Steric Effects : Introduce bulky groups (e.g., 3,5-dimethylphenyl) to enhance enantioselectivity by restricting substrate access to specific catalyst pockets .
  • Electronic Tuning : Electron-withdrawing groups (e.g., -CF₃) increase Lewis acidity of metal centers in catalytic complexes, accelerating reaction rates .
  • Structure-Activity Studies : Compare turnover numbers (TONs) and ee values across derivatives using kinetic profiling and Hammett plots .

What experimental approaches optimize 3,3'-dihydroxy binaphthalene as a ligand in metal-organic frameworks (MOFs) for gas adsorption?

Q. Methodology :

  • Linker Design : Coordinate the dihydroxy groups to metal clusters (e.g., Zn₄O) to form SBUs, ensuring porosity via polytopic carboxylate linkers .
  • Stability Testing : Perform thermogravimetric analysis (TGA) to assess framework integrity up to 400°C and gas sorption isotherms (N₂, CO₂) to quantify surface area .
  • Post-Synthetic Modification : Functionalize the naphthalene backbone with amine or sulfonate groups to enhance hydrophilicity and gas affinity .

How can researchers address racemization during the synthesis of 3,3'-dihydroxy binaphthalene-based catalysts?

Q. Advanced Solutions :

  • Protecting Groups : Use acid-labile groups (e.g., MOM ethers) during synthesis to prevent unwanted deprotonation and racemization .
  • Low-Temperature Conditions : Conduct reactions below −20°C to minimize thermal agitation of stereogenic centers .
  • In Situ Monitoring : Track ee changes via real-time HPLC to adjust reaction parameters (e.g., solvent polarity, catalyst loading) .

What techniques characterize intermolecular interactions (e.g., π-π stacking) in 3,3'-dihydroxy binaphthalene crystals?

Q. Methodology :

  • X-ray Diffraction : Measure interplanar distances (3.4–3.6 Å) between naphthalene rings to confirm π-π interactions .
  • Hirshfeld Surface Analysis : Quantify contact percentages (C⋯C, O⋯H) using CrystalExplorer to map non-covalent interactions .
  • Solid-State NMR : Probe [13]C chemical shifts to identify ring current effects from stacking .

How do solvent polarity and counterion choice affect the catalytic activity of 3,3'-dihydroxy binaphthalene-metal complexes?

Q. Experimental Design :

  • Solvent Screening : Test polar (MeCN) vs. nonpolar (toluene) solvents in asymmetric aldol reactions; polar solvents stabilize charged intermediates, improving yields .
  • Counterion Effects : Replace PF₆⁻ with BArF⁻ to enhance catalyst solubility and ion-pair dissociation, increasing reaction rates .
  • Kinetic Profiling : Use stopped-flow spectroscopy to correlate solvent dielectric constants with rate constants .

What protocols ensure reproducibility in synthesizing 3,3'-dihydroxy binaphthalene derivatives with labile functional groups?

Q. Best Practices :

  • Strict Anhydrous Conditions : Use Schlenk lines or gloveboxes to prevent hydrolysis of sensitive groups (e.g., triflates) .
  • Standardized Workup : Quench reactions with buffered solutions (pH 7) to avoid acid/base degradation .
  • Batch Consistency : Characterize multiple synthesis batches via LC-MS and statistical analysis (RSD < 5%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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